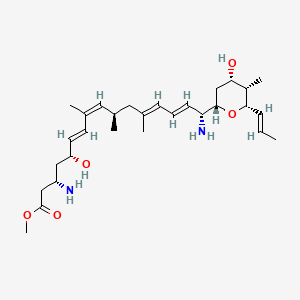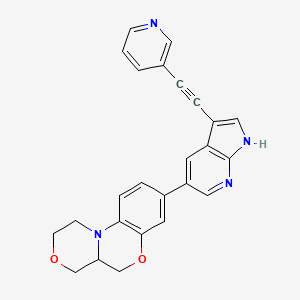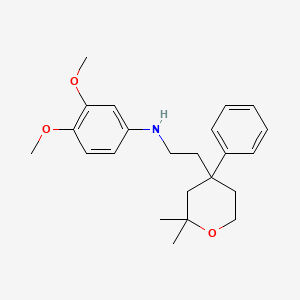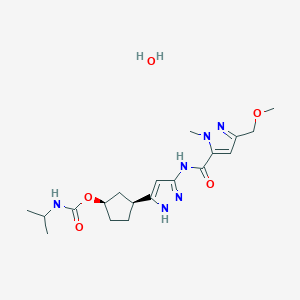
Crm1-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Crm1-IN-1 is a potent small molecule inhibitor of the nuclear export receptor Chromosome Region Maintenance 1 (CRM1), also known as Exportin 1 (XPO1). CRM1 is responsible for the nuclear export of various proteins and RNAs, playing a crucial role in cellular processes such as gene expression, cell cycle regulation, and signal transduction. Inhibition of CRM1 by this compound has shown promise in the treatment of certain cancers and other diseases by preventing the export of tumor suppressor proteins and other regulatory molecules from the nucleus .
准备方法
The synthesis of Crm1-IN-1 involves several key steps, including the formation of the core structure and the introduction of functional groups that enhance its binding affinity and specificity for CRM1. The synthetic route typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity and yield .
化学反应分析
Crm1-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include various intermediates and derivatives of this compound that can be further modified to enhance its biological activity .
科学研究应用
Crm1-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of nuclear export and the role of CRM1 in cellular processes.
Biology: Employed in research to investigate the regulation of gene expression, cell cycle progression, and signal transduction pathways.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with dysregulated nuclear export of tumor suppressor proteins.
作用机制
Crm1-IN-1 exerts its effects by binding to the nuclear export signal (NES) binding groove of CRM1, thereby preventing the interaction between CRM1 and its cargo proteins. This inhibition leads to the retention of tumor suppressor proteins and other regulatory molecules within the nucleus, where they can exert their anti-proliferative and pro-apoptotic effects. The molecular targets of this compound include various transcription factors, kinases, and other signaling molecules that are critical for cell survival and proliferation .
相似化合物的比较
Crm1-IN-1 is compared with other CRM1 inhibitors such as Leptomycin B, Selinexor (KPT-330), and LFS-1107. While Leptomycin B was the first CRM1 inhibitor discovered, it has significant toxicity issues that limit its clinical use. Selinexor, on the other hand, has been approved for the treatment of certain cancers but still has notable side effects. LFS-1107 is a newer compound with improved binding affinity and specificity for CRM1, showing promise in preclinical studies .
This compound stands out due to its potent inhibitory activity and relatively favorable toxicity profile, making it a valuable tool for research and potential therapeutic applications. Similar compounds include:
Leptomycin B: A natural product with potent CRM1 inhibitory activity but significant toxicity.
Selinexor (KPT-330): A clinically approved CRM1 inhibitor with efficacy in certain cancers but notable side effects.
属性
分子式 |
C29H48N2O5 |
|---|---|
分子量 |
504.7 g/mol |
IUPAC 名称 |
methyl (3S,5R,6E,8Z,10R,12E,14E,16R)-3,16-diamino-5-hydroxy-16-[(2S,4S,5S,6S)-4-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-8,10,12-trimethylhexadeca-6,8,12,14-tetraenoate |
InChI |
InChI=1S/C29H48N2O5/c1-7-9-27-22(5)26(33)18-28(36-27)25(31)11-8-10-19(2)14-21(4)15-20(3)12-13-24(32)16-23(30)17-29(34)35-6/h7-13,15,21-28,32-33H,14,16-18,30-31H2,1-6H3/b9-7+,11-8+,13-12+,19-10+,20-15-/t21-,22+,23+,24+,25-,26+,27+,28+/m1/s1 |
InChI 键 |
PLLUXUKFSITXBR-KXXVXRNASA-N |
手性 SMILES |
C/C=C/[C@H]1[C@H]([C@H](C[C@H](O1)[C@@H](/C=C/C=C(\C)/C[C@@H](C)/C=C(/C)\C=C\[C@@H](C[C@@H](CC(=O)OC)N)O)N)O)C |
规范 SMILES |
CC=CC1C(C(CC(O1)C(C=CC=C(C)CC(C)C=C(C)C=CC(CC(CC(=O)OC)N)O)N)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)
![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)
![D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin](/img/structure/B12375363.png)
![dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B12375371.png)



![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate](/img/structure/B12375398.png)
![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)
![(4R)-N-[(1R)-1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide](/img/structure/B12375414.png)

![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)
